molecular formula C15H16N4O3S B5768399 (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5768399
M. Wt: 332.4 g/mol
InChI Key: MAALESOCPFEJQW-VOTSOKGWSA-N
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Description

(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the 2-methylpropyl Group:

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety, which includes the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or nitrophenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiadiazole ring.

    Reduction: Major products include amine derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives of the original compound, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the effects of thiadiazole and nitrophenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its activity against specific diseases or its ability to interact with biological pathways.

Industry

In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring and nitrophenyl group may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

    (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10(2)8-14-17-18-15(23-14)16-13(20)7-6-11-4-3-5-12(9-11)19(21)22/h3-7,9-10H,8H2,1-2H3,(H,16,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAALESOCPFEJQW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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